(2E)-2-(2,4-difluorophenyl)but-2-enenitrile
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Overview
Description
(2E)-2-(2,4-difluorophenyl)but-2-enenitrile is an organic compound characterized by the presence of a nitrile group and a difluorophenyl group It is a derivative of butenenitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and malononitrile.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2,4-difluorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2,4-difluorophenyl)acrylonitrile.
Isomerization: The intermediate undergoes isomerization to yield the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,4-difluorophenyl)but-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or alkanes.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(2E)-2-(2,4-difluorophenyl)but-2-enenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(2,4-dichlorophenyl)but-2-enenitrile: Similar structure but with chlorine atoms instead of fluorine.
(2E)-2-(2,4-dimethylphenyl)but-2-enenitrile: Similar structure but with methyl groups instead of fluorine.
(2E)-2-(2,4-dinitrophenyl)but-2-enenitrile: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (2E)-2-(2,4-difluorophenyl)but-2-enenitrile imparts unique properties such as increased electronegativity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-2-(2,4-difluorophenyl)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-2-7(6-13)9-4-3-8(11)5-10(9)12/h2-5H,1H3/b7-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMYECOCMDOBH-UQCOIBPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C#N)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C#N)\C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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